molecular formula C7H6ClNO3 B1527856 4-Amino-3-chloro-2-hydroxybenzoic acid CAS No. 50481-18-0

4-Amino-3-chloro-2-hydroxybenzoic acid

Cat. No. B1527856
CAS RN: 50481-18-0
M. Wt: 187.58 g/mol
InChI Key: WPECHGGOGWVDPR-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-2-hydroxybenzoic acid is a compound that belongs to the class of organic compounds known as hydroxybenzoic acid derivatives . These are compounds containing a hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxyl and a hydroxyl group .


Synthesis Analysis

The synthesis of 4-Amino-3-chloro-2-hydroxybenzoic acid can be achieved through a process that involves contacting a p-halobenzoic acid with nitric acid in an acidic reaction medium under conditions such that a 3-nitro-4-halobenzoic acid is prepared . This is then contacted with an alkali metal hydroxide in a reaction medium under conditions such that the halo moiety is replaced with a hydroxide moiety, to prepare a 3-nitro-4-hydroxybenzoic acid, or salt thereof . The 3-nitro-4-hydroxybenzoic acid is then reduced under conditions such that a 4-hydroxy-3-aminobenzoic acid is prepared .


Molecular Structure Analysis

The molecular structure of 4-Amino-3-chloro-2-hydroxybenzoic acid is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

The key substrate for the P450 enzymes involved in the biaryl and biaryl ether formation is 2,4-dichlorophenol, which in turn is derived from the precursor 3-chloro-4-hydroxybenzoic acid .


Physical And Chemical Properties Analysis

4-Amino-3-chloro-2-hydroxybenzoic acid is a yellow-brown to brown crystalline powder . It is stable at room temperature in closed containers under normal storage and handling conditions .

Scientific Research Applications

1. Versatile Intermediate for Bioproducts

4-Hydroxybenzoic acid, a similar compound to 4-Amino-3-chloro-2-hydroxybenzoic acid, has been identified as a promising intermediate for producing value-added bioproducts with applications in various fields such as food, cosmetics, pharmacy, and fungicides. Biosynthetic techniques and synthetic biology approaches have been developed to address the increasing demand for high-value bioproducts using 4-HBA as the starting feedstock (Wang et al., 2018).

2. Photodecomposition Studies

Research on chlorobenzoic acids, including 4-chlorobenzoic acid which is structurally similar to 4-Amino-3-chloro-2-hydroxybenzoic acid, shows that ultraviolet irradiation can lead to the replacement of chlorine by hydroxyl and hydrogen, producing corresponding hydroxybenzoic acids. This process has implications for environmental remediation and chemical transformations (Crosby & Leitis, 1969).

3. Rhodium-Catalyzed Oxidative Coupling

The oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes in the presence of a rhodium/copper catalyst system has been explored. This process is efficient for producing 8-substituted isocoumarin derivatives, which have potential applications in solid-state fluorescence (Shimizu et al., 2009).

4. Crystal Engineering for Modified Mechanical Properties

Crystal engineering has been used to modify the mechanical properties of pharmaceutical crystals, such as voriconazole, by making cocrystals and salts with substances including 4-hydroxybenzoic acid. This has applications in improving the hardness and stability of pharmaceutical compounds (Sanphui et al., 2015).

Safety and Hazards

4-Amino-3-chloro-2-hydroxybenzoic acid may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

4-amino-3-chloro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,10H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPECHGGOGWVDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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